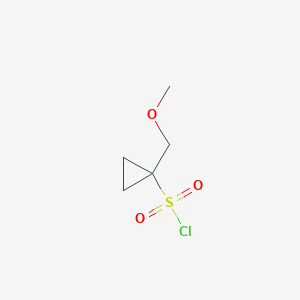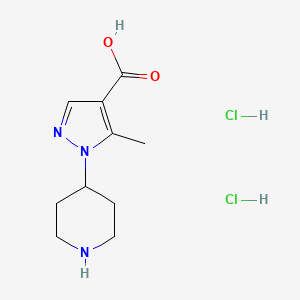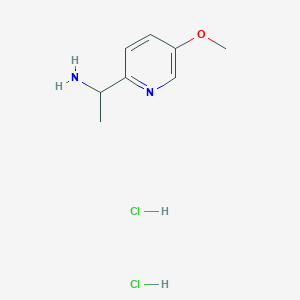
6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile
Descripción general
Descripción
“6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile” is an organic compound with the molecular formula C9H7ClN4 . It is a heterocyclic compound that contains a pyrimidine ring, and its cyclopropyl group makes it a unique compound among pyrimidine derivatives.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6ClN3/c9-7-3-6 (4-10)11-8 (12-7)5-1-2-5/h3,5H,1-2H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 179.61 .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis of Derivatives
- A study by El-Reedy et al. (1989) explored chemical reactions involving similar compounds to 6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile, particularly focusing on the synthesis of new fused pyrimidines. This research demonstrates the chemical reactivity of related pyrimidine compounds and their potential in creating novel chemical structures (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Antimicrobial Applications
- Al-Abdullah et al. (2011) synthesized a series of novel pyrimidine derivatives, including carbonitriles similar to 6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile, and tested them for antimicrobial activities. Their study highlights the potential use of these compounds in developing new antimicrobial agents (Al-Abdullah, Al-Obaid, Al-Deeb, Habib, & El-Emam, 2011).
Applications in Antibacterial Activity
- Rostamizadeh et al. (2013) conducted a study focusing on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to 6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile, and evaluated their antibacterial activity. This indicates the potential role of such compounds in the development of new antibacterial drugs (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Synthesis and Spectroscopic Analysis
- Jukić et al. (2010) conducted an X-ray and spectroscopic analysis of a pyridine derivative structurally related to 6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile. This research contributes to understanding the structural and spectroscopic properties of such compounds, which is crucial in the field of material science and chemistry (Jukić, Cetina, Halambek, & Ugarković, 2010).
Green Chemistry Approaches
- Karati et al. (2022) presented a microwave-assisted scheme for synthesizing Schiff base congeners of pyrimidine nuclei, demonstrating an eco-friendly approach in chemical synthesis. This highlights the importance of sustainable methods in the synthesis of compounds like 6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile (Karati, Mahadik, & Kumar, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6-chloro-2-cyclopropylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-6(4-10)11-8(12-7)5-1-2-5/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQUWHDFDZRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)
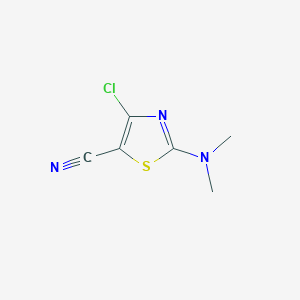
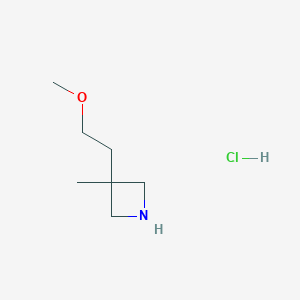


![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

